molecular formula C20H22BrNO2 B8600381 Methyl 2-[4-[4-(5-bromopyridin-2-yl)phenyl]cyclohexyl]acetate CAS No. 956136-96-2

Methyl 2-[4-[4-(5-bromopyridin-2-yl)phenyl]cyclohexyl]acetate

Cat. No.: B8600381
CAS No.: 956136-96-2
M. Wt: 388.3 g/mol
InChI Key: AAVKGIXMYLCJPW-UHFFFAOYSA-N
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Description

Methyl 2-[4-[4-(5-bromopyridin-2-yl)phenyl]cyclohexyl]acetate is a useful research compound. Its molecular formula is C20H22BrNO2 and its molecular weight is 388.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

956136-96-2

Molecular Formula

C20H22BrNO2

Molecular Weight

388.3 g/mol

IUPAC Name

methyl 2-[4-[4-(5-bromopyridin-2-yl)phenyl]cyclohexyl]acetate

InChI

InChI=1S/C20H22BrNO2/c1-24-20(23)12-14-2-4-15(5-3-14)16-6-8-17(9-7-16)19-11-10-18(21)13-22-19/h6-11,13-15H,2-5,12H2,1H3

InChI Key

AAVKGIXMYLCJPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)C3=NC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of {4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-cyclohexyl}-acetic acid methyl ester (4.0 g, 11.2 mmol, 1.0 equiv) and 2,5-dibromopyridine (3.2 g, 13.4 mmol, 1.2 equiv) in 50 Ml toluene/ethanol (1:1) was added 2 M Na2CO3 (16.8 Ml, 3 equiv) followed by Pd(PPh3)4 (0.38 g, 0.34 mmol, 0.03 equiv). The biphasic mixture was sparged with nitrogen for 10 min, then heated to 60° C. for 3 days. The reaction was cooled to room temperature and then partitioned between ethyl acetate and saturated ammonium chloride solution. The organic extracts were washed with brine, then dried over sodium sulphate and concentrated in vacuo. Purification by silica gel chromatography (7-40% EtOAc in hexanes) afforded the title compound as a yellow solid: 1H NMR (400 MHz, CDCl3) 1.11 (dd, J=13.01, 2.15 Hz, 2 H) 1.41-1.54 (m, 2 H) 1.76-1.90 (m, 5 H) 2.20 (d, J=6.57 Hz, 2 H) 2.46 (tt, J=12.09, 3.19 Hz, 1 H) 3.62 (s, 3 H) 7.23 (d, J=8.08 Hz, 2 H) 7.53 (dd, J=8.59, 0.76 Hz, 1 H) 7.77 (dd, J=8.46, 2.40 Hz, 1 H) 7.81 (q, J=3.87 Hz, 1 H) 7.81 (d, J=8.34 Hz, 1 H) 8.64 (d, J=1.77 Hz, 1 H); (M+H)+ 390.0.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
toluene ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step Two

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